An In-depth Technical Guide to the MNK1/MNK2 Inhibitor SLV-2436
An In-depth Technical Guide to the MNK1/MNK2 Inhibitor SLV-2436
This technical guide provides a comprehensive overview of SLV-2436, a potent inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the inhibitor's mechanism of action, physicochemical properties, and relevant experimental data and protocols.
Introduction
SLV-2436, also known as SEL201-88, is a highly potent, ATP-competitive small molecule inhibitor of both MNK1 and MNK2.[1][2][3] These kinases are key downstream effectors of the p38 MAPK and ERK signaling pathways and are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[4] The phosphorylation of eIF4E is a critical regulatory step in cap-dependent mRNA translation, a process frequently dysregulated in cancer, leading to the increased synthesis of proteins involved in cell growth, proliferation, and survival.[4] By inhibiting MNK1 and MNK2, SLV-2436 effectively reduces the levels of phosphorylated eIF4E (p-eIF4E), thereby presenting a promising therapeutic strategy for various malignancies.[4]
Mechanism of Action and Signaling Pathway
MNK1 and MNK2 are situated at a crucial convergence point of the Ras/Raf/MEK/ERK and p38 MAPK signaling cascades. Various extracellular stimuli, including growth factors and stress signals, activate these pathways, leading to the phosphorylation and activation of MNK1 and MNK2. The activated MNKs then phosphorylate eIF4E, which is a component of the eIF4F translation initiation complex. This phosphorylation event is thought to promote the translation of a specific subset of mRNAs that are crucial for tumor progression.
Below is a diagram illustrating the MNK1/MNK2 signaling pathway and the point of intervention for SLV-2436.
Physicochemical and Pharmacokinetic Properties
SLV-2436 is an orally bioavailable small molecule. The following tables summarize its known properties.
Table 1: Physicochemical Properties of SLV-2436
| Property | Value | Reference |
| Synonyms | SEL201-88, SEL-201 | [1][2] |
| Molecular Formula | C₁₉H₁₅ClN₄O | N/A |
| Molecular Weight | 350.80 g/mol | N/A |
| CAS Number | 2095704-43-9 | [5] |
| Solubility | DMSO: 70 mg/mL (199.54 mM) | [2] |
Table 2: In Vitro Inhibitory Activity of SLV-2436
| Target | IC₅₀ (nM) | Assay Type | Reference |
| MNK1 | 10.8 | Radiometric Protein Kinase Assay | [1][2] |
| MNK2 | 5.4 | Radiometric Protein Kinase Assay | [1][2] |
Table 3: Pharmacokinetic Parameters of SLV-2436 in CD-1 Mice
| Parameter | Oral (5 mg/kg) | Intravenous (2 mg/kg) | Reference |
| Cmax | 125 ng/mL (at 4h post 5th dose of 10 mg/kg bid) | N/A | [3] |
| Plasma Concentration | 1,299 ng/mL (avg at 4h post 5th dose of 25 mg/kg bid) | N/A | [3] |
| Plasma Concentration | 2,075 ng/mL (avg at 4h post 5th dose of 50 mg/kg bid) | N/A | [3] |
| Plasma Concentration at 24h | 9, 73, 124 ng/mL (for 10, 25, 50 mg/kg bid) | N/A | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of SLV-2436.
Radiometric Protein Kinase Assay for MNK1/MNK2
This protocol is adapted from a standard radiometric kinase assay and can be used to determine the IC₅₀ of SLV-2436 against MNK1 and MNK2.[6][7][8]
Materials:
-
Active MNK1 or MNK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., eIF4E protein or a specific peptide substrate)
-
[γ-³³P]ATP
-
10 mM ATP stock solution
-
SLV-2436 stock solution in DMSO
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of SLV-2436 in DMSO.
-
In a reaction tube, combine the kinase assay buffer, the substrate, and the diluted SLV-2436 or DMSO (for control).
-
Add the active MNK1 or MNK2 enzyme to initiate the reaction.
-
Add a mixture of cold ATP and [γ-³³P]ATP to the reaction tube. The final ATP concentration should be close to the Kₘ for each enzyme.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of SLV-2436 relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-eIF4E
This protocol describes the detection of p-eIF4E (Ser209) in cell lysates following treatment with SLV-2436.[9][10][11]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
SLV-2436
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit anti-total eIF4E, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SLV-2436 or DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total eIF4E and the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the p-eIF4E signal to the total eIF4E and loading control signals.
In Vivo Xenograft Study
This is a generalized protocol for evaluating the in vivo efficacy of SLV-2436 in a subcutaneous xenograft model, such as the Caki-1 renal cell carcinoma model.[12][13] Note: Specific quantitative data for SLV-2436 in the Caki-1 model were not available in the public domain at the time of this writing.
Materials:
-
Caki-1 human renal cell carcinoma cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
SLV-2436
-
Vehicle for oral gavage (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
-
Calipers
-
Anesthetic
Procedure:
-
Culture Caki-1 cells and harvest them during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the SLV-2436 formulation in the appropriate vehicle.
-
Administer SLV-2436 orally to the treatment group at the desired dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle only.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-eIF4E, immunohistochemistry).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of SLV-2436 (e.g., percent tumor growth inhibition).
Chemical Synthesis
A detailed, publicly available, step-by-step synthesis protocol for SLV-2436 (4-(3-(3-chlorobenzyl)-2-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridin-4-yl)benzonitrile) could not be definitively identified in the searched literature. However, the synthesis of similar pyrazolo[3,4-c]pyridazine and pyrazolo[3,4-d]pyrimidine cores generally involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related synthon. For the synthesis of SLV-2436, a plausible route would involve the reaction of a suitably substituted pyrazolone (B3327878) precursor with a benzonitrile (B105546) derivative, followed by alkylation with 3-chlorobenzyl bromide.
Conclusion
SLV-2436 is a potent and selective dual inhibitor of MNK1 and MNK2 with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the inhibition of eIF4E phosphorylation, makes it a compelling candidate for further investigation as a therapeutic agent in oncology. This technical guide provides a foundational understanding of SLV-2436 and detailed protocols to facilitate further research and development. While quantitative in vivo efficacy data in specific models like Caki-1 and a precise synthesis protocol require further disclosure from the primary researchers, the information compiled herein offers a robust starting point for scientists in the field.
References
- 1. Caki-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Pre-clinical models of renal carcinoma and their utility in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling TIME: How MNK Kinases Function to Shape Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
- 8. Characterization of Renal Cell Carcinoma Heterotypic 3D Co-Cultures with Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kidney Cancer Models for Pre-Clinical Drug Discovery: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
